Kinase Intermediate vs. Final Bioactive: Target Scaffold Differentiation for Procurement
CAS 477711-84-5 is documented as a key synthetic intermediate for kinase inhibitors and antimicrobial agents, distinguishing it from fully elaborated bioactive diarylpyrazoles such as SR141716A or AM281, which are end-use pharmacological probes [1]. While specific quantitative IC₅₀ data for the compound itself are not available in the peer-reviewed literature, its procurement value lies in its defined role as a versatile building block. The morpholino methanone group serves as a synthetic handle and a pharmacokinetic-modulating moiety, a functional role distinct from the 3-carboxamide or 4-methyl substituents found in many studied CB1 antagonists [2].
| Evidence Dimension | Positional substitution pattern and functional role |
|---|---|
| Target Compound Data | 4-(morpholin-4-ylcarbonyl)-1,5-diphenyl-1H-pyrazole; Role: synthetic intermediate |
| Comparator Or Baseline | SR141716A: 3-carboxamide-piperidine; AM281: 3-carboxamide-morpholine; AM251: 3-carboxamide-piperidine |
| Quantified Difference | Qualitative difference in substitution position (4- vs. 3-substitution) and functional group (methanone vs. carboxamide); not directly comparable in potency assays without further elaboration. |
| Conditions | Structural comparison based on published patent and journal literature. |
Why This Matters
This positional and functional group distinction means 477711-84-5 cannot be replaced by common 3-carboxamide diarylpyrazole reagents, ensuring supply chain integrity for specific synthetic routes targeting 4-substituted pyrazole kinase inhibitor scaffolds.
- [1] Kuujia.com. Cas no 477711-84-5: (1,5-Diphenyl-1H-pyrazol-4-yl)(morpholino)methanone – Intermediate for Kinase Inhibitors and Antimicrobial Agents. Product Technical Profile. Accessed April 2026. View Source
- [2] Zhang, Q., Ma, P., Wang, W., Cole, R.B., & Wang, G. (2005). In Vitro Metabolism of Diarylpyrazoles, a Novel Group of Cannabinoid Receptor Ligands. Drug Metabolism and Disposition, 33(4), 508-517. View Source
